molecular formula C19H17N5O2S B6583704 3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole CAS No. 1251627-06-1

3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole

Cat. No. B6583704
CAS RN: 1251627-06-1
M. Wt: 379.4 g/mol
InChI Key: BAYIUZFUDPSGDX-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is 379.11029598 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as F3406-0811 or VU0621191-1, primarily targets the Lymphocytic Choriomeningitis Virus (LCMV) . LCMV is a type of arenavirus and is considered a neglected human pathogen of clinical significance .

Mode of Action

F3406-0811 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by the LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to specifically interfere with this process, thereby inhibiting the multiplication of the virus .

Biochemical Pathways

The compound affects the pathway of viral entry into the host cell. By inhibiting the pH-dependent fusion mediated by the LCMV glycoprotein GP2, it prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This stops the transcription and replication of the virus genome, thereby inhibiting the multiplication of the virus .

Result of Action

The primary result of the action of F3406-0811 is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and replicating, the compound can potentially limit the spread of the virus within the host organism .

Action Environment

The efficacy and stability of F3406-0811 can be influenced by various environmental factors. These may include the pH of the environment, as the compound’s mechanism of action involves interfering with a pH-dependent process . Other factors such as temperature, presence of other compounds or medications, and the overall health status of the host organism could also potentially influence the compound’s action.

properties

IUPAC Name

3-(2-methoxyphenyl)-5-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-12-17(21-23-24(12)13-7-6-8-14(11-13)27-3)19-20-18(22-26-19)15-9-4-5-10-16(15)25-2/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYIUZFUDPSGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-5-(5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

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